Cas no 83947-58-4 ((E)-1-Propenylboronic Pinacol Ester)

(E)-1-Propenylboronic Pinacol Ester structure
83947-58-4 structure
Produktname:(E)-1-Propenylboronic Pinacol Ester
CAS-Nr.:83947-58-4
MF:C9H17BO2
MW:168.041083097458
MDL:MFCD15143598
CID:2602409
PubChem ID:329765034

(E)-1-Propenylboronic Pinacol Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,4,5,5-Tetramethyl-2-((E)-Propenyl)[1,3,2]Dioxaborolane
    • (E)-1-propenyl boronic pinacol ester
    • 1-propenylpinacolboronate
    • trans-1-Propeneboronic acid pinacol ester
    • trans-2-(1-Propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((E)-1-propenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-propen-1-yl-1,3,2-dioxaborolane (ACI)
    • (E)-2-(1-Propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((1E)-prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
    • Propen-1-ylboronic acid, pinacol ester
    • trans-1-Propenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 83947-58-4
    • MFCD15143598
    • trans-propenylboronic acid pinacol ester
    • (E)-1-Propenylboronic Pinacol Ester
    • CS-0179249
    • AS-55710
    • trans-1-Propenylboronic acid pinacol ester, 97%
    • Z1201628034
    • COPMASWDWLENMV-VOTSOKGWSA-N
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1Z)-1-propenyl-
    • AKOS006334178
    • Propen-1-ylboronic acid pinacol ester
    • SCHEMBL1064325
    • A50025
    • EN300-761428
    • 72824-05-6
    • 4,4,5,5-tetramethyl-2-((E)-propenyl)-[1,3,2]dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl-
    • SCHEMBL11094
    • MDL: MFCD15143598
    • Inchi: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
    • InChI-Schlüssel: COPMASWDWLENMV-VOTSOKGWSA-N
    • Lächelt: CC1(OB(/C=C/C)OC1(C)C)C

Berechnete Eigenschaften

  • Genaue Masse: 168.1321599g/mol
  • Monoisotopenmasse: 168.1321599g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 181
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5Ų

Experimentelle Eigenschaften

  • Dichte: 0.881 g/mL at 25 °C
  • Siedepunkt: 46-47 ºC (4 Torr)
  • Flammpunkt: Fahrenheit: 127.4° f
    Celsius: 53° c
  • Brechungsindex: n20/D 1.433

(E)-1-Propenylboronic Pinacol Ester Sicherheitsinformationen

  • Symbol: GHS02
  • Signalwort:Warning
  • Gefahrenhinweis: H226
  • Transportnummer gefährlicher Stoffe:UN 1993C 3 / PGIII
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 10

(E)-1-Propenylboronic Pinacol Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0107206-250mg
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4
250mg
$135.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-500mg
1-propenylpinacolboronate
83947-58-4 95%
500mg
¥1460.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-5g
1-propenylpinacolboronate
83947-58-4 95%
5g
¥6640.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-250mg
1-propenylpinacolboronate
83947-58-4 95%
250mg
¥910.0 2023-09-07
eNovation Chemicals LLC
D655618-5g
Propen-1-ylboronic acid pinacol ester
83947-58-4 95%
5g
$1290 2024-08-03
A2B Chem LLC
AH59651-5g
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4 95%
5g
$442.00 2024-04-19
1PlusChem
1P00GARN-50mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
50mg
$87.00 2024-04-21
1PlusChem
1P00GARN-5g
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
5g
$539.00 2024-04-21
Aaron
AR00GAZZ-2.5g
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
2.5g
$291.00 2023-12-14
1PlusChem
1P00GARN-250mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
250mg
$118.00 2024-04-21

(E)-1-Propenylboronic Pinacol Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Referenz
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran
Referenz
Synthesis of chlorotonil A derivatives and studies into the stereoselective intramolecular protonation
Diba, Anastasia Kena, 2010, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform
Buttard, Floris; et al, Journal of Organic Chemistry, 2019, 84(6), 3702-3714

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Referenz
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, Chem Catalysis, 2022, 2(3), 508-518

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Referenz
Sequential Coupling of Zincated Hydrazone, Alkenylboronate, and Electrophile That Creates Several Contiguous Stereogenic Centers
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(44), 14344-14345

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Referenz
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referenz
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Referenz
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, ChemRxiv, 2021, 1, 1-16

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Referenz
Diastereoselective Addition of Zincated Hydrazones to Alkenylboronates and Stereospecific Trapping of Boron/Zinc Bimetallic Intermediates by Carbon Electrophiles
Hatakeyama, Takuji; et al, Journal of the American Chemical Society, 2008, 130(46), 15688-15701

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
Referenz
Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction
Coombs, John R.; et al, Organic Letters, 2015, 17(7), 1708-1711

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Referenz
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

(E)-1-Propenylboronic Pinacol Ester Raw materials

(E)-1-Propenylboronic Pinacol Ester Preparation Products

(E)-1-Propenylboronic Pinacol Ester Verwandte Literatur

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